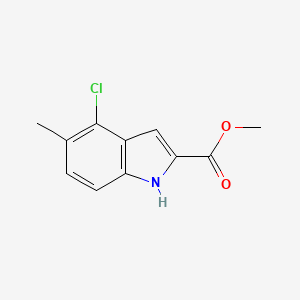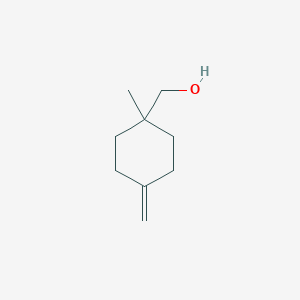
(1-methyl-4-methylidenecyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-4-methylidenecyclohexyl)methanol (MMCHM) is a cyclic alcohol derived from 1-methyl-4-methylidenecyclohexane. It is a colorless, viscous liquid with a sweet, floral scent and a low melting point. MMCHM has a wide range of uses, from being used as a solvent for organic synthesis to being used as a fuel additive. In recent years, MMCHM has been the subject of scientific research due to its potential applications in a variety of fields, including its potential use as a therapeutic agent.
科学的研究の応用
(1-methyl-4-methylidenecyclohexyl)methanol has been the subject of scientific research due to its potential applications in a variety of fields. For example, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied for its potential use as a fuel additive, as it has been shown to increase the octane rating of gasoline.
作用機序
The mechanism of action of (1-methyl-4-methylidenecyclohexyl)methanol is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory mediators. In addition, it is believed to act as an anti-cancer agent by inducing apoptosis in cancer cells, as well as by inhibiting cell proliferation and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and reduce cell damage. In addition, it has been shown to reduce the risk of cancer, reduce the risk of neurological disorders, and reduce the risk of cardiovascular disease. It has also been shown to increase energy levels and improve cognitive function.
実験室実験の利点と制限
The advantages of using (1-methyl-4-methylidenecyclohexyl)methanol in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. The main limitation of using this compound in laboratory experiments is its low solubility in water. In addition, it can be difficult to store and handle due to its high viscosity.
将来の方向性
For (1-methyl-4-methylidenecyclohexyl)methanol research include further studies on its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, further studies are needed to determine its potential use in the treatment of neurological disorders and its potential use as a fuel additive. Other potential future directions for this compound research include studies on its potential use as a preservative, its potential use in the treatment of other diseases, and its potential use in the production of biodegradable plastics.
合成法
(1-methyl-4-methylidenecyclohexyl)methanol can be synthesized in a variety of ways. One method involves the reaction of 1-methyl-4-methylidenecyclohexane with a base in an organic solvent. The reaction is typically carried out at a temperature of 80°C and a pressure of 40 bar. The reaction yields this compound and a byproduct, 1-methyl-4-methylidenecyclohexanol. Another method involves the reaction of 1-methyl-4-methylidenecyclohexane with an alkyl halide in an organic solvent. The reaction is typically carried out at a temperature of 80°C and a pressure of 40 bar. The reaction yields this compound and a byproduct, 1-methyl-4-methylidenecyclohexanone.
特性
IUPAC Name |
(1-methyl-4-methylidenecyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h10H,1,3-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBIYBPISLKOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

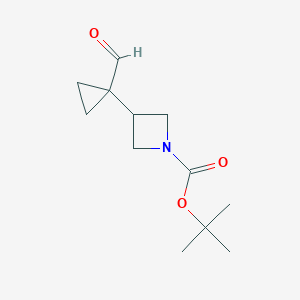
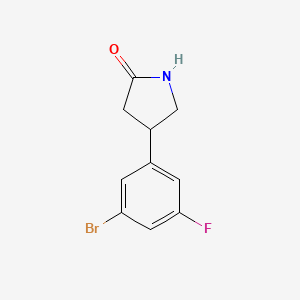
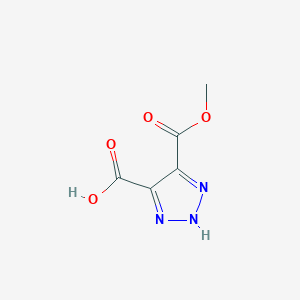
![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)
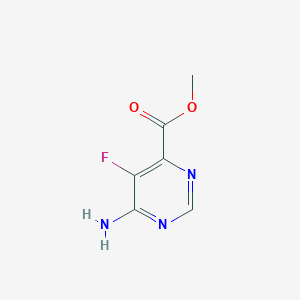
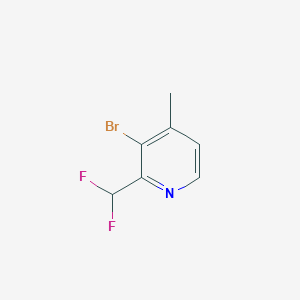
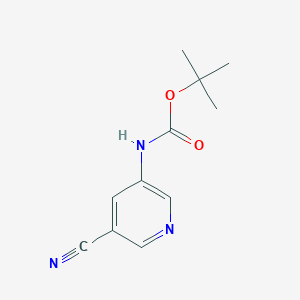
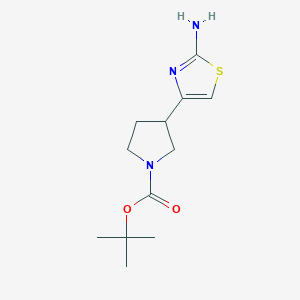
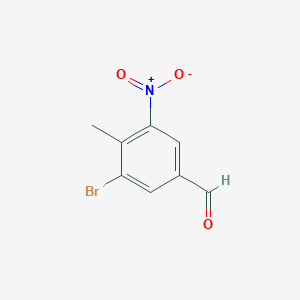
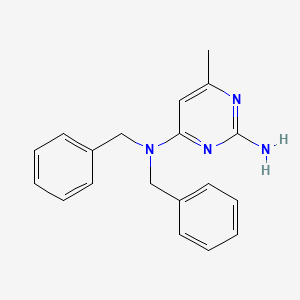
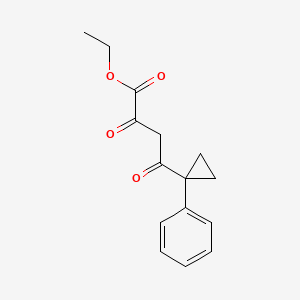
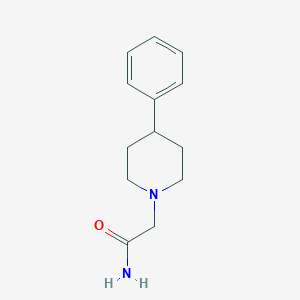
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)
